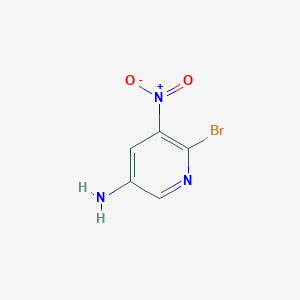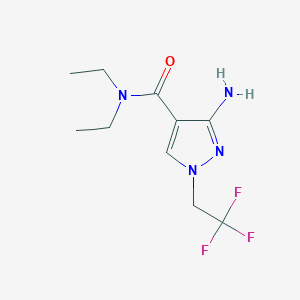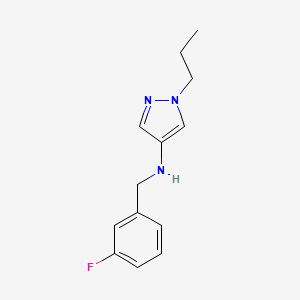![molecular formula C10H13N3OS B11729920 2-(3-{[(thiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11729920.png)
2-(3-{[(thiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-{[(tiofen-2-il)metil]amino}-1H-pirazol-1-il)etan-1-ol es un compuesto heterocíclico que contiene tanto tiofeno como porciones de pirazol. Estas estructuras son conocidas por sus roles significativos en química medicinal debido a sus diversas actividades biológicas. La estructura única del compuesto le permite interactuar con varios objetivos biológicos, lo que lo convierte en un tema de interés en la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(3-{[(tiofen-2-il)metil]amino}-1H-pirazol-1-il)etan-1-ol típicamente involucra la reacción de derivados de tiofeno con intermediarios de pirazol. Un método común involucra la reacción de tiofeno-2-carbaldehído con hidracina para formar un intermedio de hidrazona. Este intermedio luego experimenta ciclización con acetoacetato de etilo para formar el anillo de pirazol.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso requiere un control cuidadoso de las condiciones de reacción, como la temperatura, la presión y el pH, para asegurar un alto rendimiento y pureza. Además, el uso de catalizadores y solventes puede optimizar la eficiencia de la reacción y reducir los costos de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
2-(3-{[(tiofen-2-il)metil]amino}-1H-pirazol-1-il)etan-1-ol puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los sulfoxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de tiol o amina correspondientes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos como los haluros de alquilo para las reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, son cruciales para lograr los productos deseados .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, tioles, aminas y varios derivados sustituidos. Estos productos pueden tener diferentes actividades biológicas y aplicaciones .
Aplicaciones Científicas De Investigación
2-(3-{[(tiofen-2-il)metil]amino}-1H-pirazol-1-il)etan-1-ol tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, como en el tratamiento de infecciones y cáncer.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-(3-{[(tiofen-2-il)metil]amino}-1H-pirazol-1-il)etan-1-ol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inducir el arresto del ciclo celular y la apoptosis al aumentar la producción de especies reactivas de oxígeno (ROS). Esta sobreproducción de ROS conduce a estrés oxidativo, lo que puede dañar los componentes celulares y desencadenar vías de muerte celular .
Comparación Con Compuestos Similares
Compuestos similares
Derivados de tiofeno: Compuestos como tiofeno-2-carbaldehído y ácido tiofeno-2-carboxílico.
Derivados de pirazol: Compuestos como ácido 1H-pirazol-3-carboxílico y 1H-pirazol-4-carboxamida.
Unicidad
2-(3-{[(tiofen-2-il)metil]amino}-1H-pirazol-1-il)etan-1-ol es único debido a sus porciones combinadas de tiofeno y pirazol, que brindan una amplia gama de actividades biológicas. Esta funcionalidad dual permite que el compuesto interactúe con múltiples objetivos biológicos, convirtiéndolo en una molécula versátil para diversas aplicaciones .
Propiedades
Fórmula molecular |
C10H13N3OS |
|---|---|
Peso molecular |
223.30 g/mol |
Nombre IUPAC |
2-[3-(thiophen-2-ylmethylamino)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C10H13N3OS/c14-6-5-13-4-3-10(12-13)11-8-9-2-1-7-15-9/h1-4,7,14H,5-6,8H2,(H,11,12) |
Clave InChI |
KCASIJVMHNNEPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CNC2=NN(C=C2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methoxy[(thiophen-3-yl)methylidene]amine](/img/structure/B11729843.png)
![1-cyclopentyl-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11729854.png)
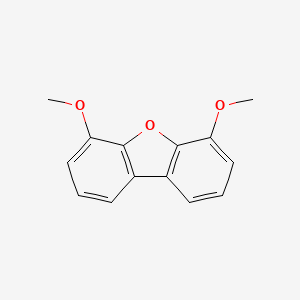
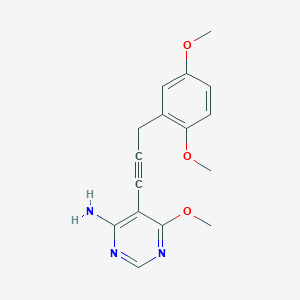
![(2-methoxyethyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11729861.png)
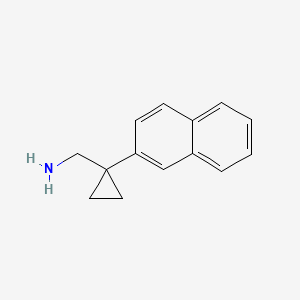
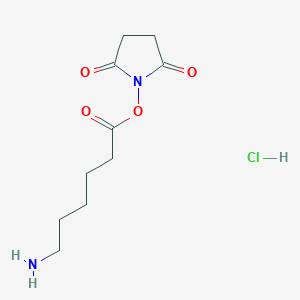
![N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine](/img/structure/B11729865.png)
![3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729873.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11729884.png)
![2-(4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11729891.png)
